molecular formula C17H11ClO4 B2905535 (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate CAS No. 622358-04-7

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Cat. No.: B2905535
CAS No.: 622358-04-7
M. Wt: 314.72
InChI Key: PDGHFEURMWQBPL-PXNMLYILSA-N
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Description

The compound “(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a heterocyclic aurone derivative featuring a benzofuran scaffold substituted with a 3-chlorobenzylidene group at the C2 position and an acetate moiety at C4. Aurones, characterized by their (Z)-configured exocyclic double bond and α,β-unsaturated ketone system, are structurally related to flavonoids and exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Properties

IUPAC Name

[(2Z)-2-[(3-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO4/c1-10(19)21-13-5-6-14-15(9-13)22-16(17(14)20)8-11-3-2-4-12(18)7-11/h2-9H,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGHFEURMWQBPL-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H13ClO3
  • Molecular Weight : 300.73 g/mol

Research has indicated that this compound exhibits various biological activities through multiple mechanisms:

  • Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
    • A study highlighted its role as a potent inhibitor of GSK-3β, a target implicated in several diseases such as Alzheimer's and cancer. The compound demonstrated an IC50 value of 1.6 μM against GSK-3β, indicating strong inhibitory potential .
    • In neuroblastoma N2a cells, treatment with the compound led to a significant increase in GSK-3β Ser9 phosphorylation levels, confirming its inhibitory activity .
  • Antioxidant Activity :
    • Compounds with similar structures have been noted for their antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related conditions.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
GSK-3β Inhibition Potent inhibitor with an IC50 of 1.6 μM; promotes neuroprotective effects .
Antioxidant Effects Potential to mitigate oxidative stress; further studies needed for validation.
Anti-inflammatory Potential Related compounds show promise in inhibiting inflammatory pathways; further investigation required.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to (Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives:

  • Neuroprotective Effects :
    • In vitro studies have shown that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress . The neuroprotective mechanism may involve modulation of GSK-3β activity.
  • Cancer Research :
    • The inhibition of GSK-3β is particularly relevant in cancer research as it plays a role in cell proliferation and survival pathways. Compounds targeting this kinase could provide therapeutic avenues for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of “(Z)-2-(3-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” with key analogs, focusing on structural features, biological activity, and mechanistic insights.

Key Findings

Substituent Effects on Bioactivity: The 3-chlorobenzylidene group in the target compound likely enhances tubulin binding affinity compared to non-halogenated analogs, as seen in aurone 5a (IC₅₀ <100 nM), which shares a similar halogenated substituent . Replacement of the benzylidene group with pyridinyl (as in 5b) introduces hydrogen-bonding capability, further lowering IC₅₀ values in prostate cancer models .

Role of the Acetate Moiety :

  • The C6 acetate group in the target compound and analog A3 improves solubility and metabolic stability compared to hydroxylated derivatives, which are prone to glucuronidation .

Tubulin Polymerization Inhibition :

  • Aurones like 5a disrupt microtubule dynamics by binding to the colchicine site on tubulin, confirmed via molecular docking and LC-ESI-MS/MS studies. The target compound is hypothesized to act similarly due to structural homology .

Mechanistic Divergence from Flavonoids

While flavonoids (e.g., quercetin) exhibit antioxidant activity, aurones like the target compound prioritize tubulin destabilization over redox modulation. This specificity correlates with their nanomolar potency in leukemia and solid tumor models .

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